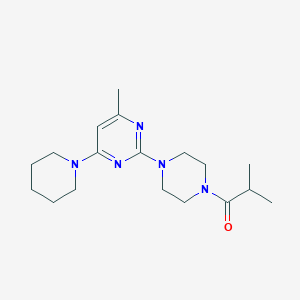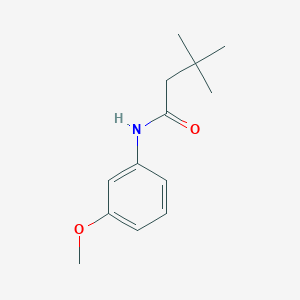
methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate
Descripción general
Descripción
Synthesis Analysis
Synthesis of quinoline derivatives, including methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate, often involves reactions such as the Friedlander synthesis, which allows the construction of the quinoline ring by condensation of an aniline with a β-dicarbonyl compound. In one study, quinolines were synthesized by reacting 2-methyl-4-chloroquinoline with anesthesin and anthranilic acid (Avetisyan et al., 2005). Additionally, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and its metabolites were synthesized, showcasing the flexibility in modifying the quinoline core (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate, can be elucidated using techniques like Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography. These methods confirm the structure and provide insights into the spatial arrangement of atoms within the molecule. For example, the synthesis and characterization of similar quinoline organic phosphors have been reported, confirming the molecular structure through FTIR and NMR spectra (Ghate et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The functional groups attached to the quinoline nucleus significantly influence its reactivity and the type of chemical reactions it can participate in. For instance, the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents demonstrates the potential for quinoline derivatives to be functionalized for specific biological activities (Jaso et al., 2005).
Physical Properties Analysis
The physical properties of methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate, such as solubility, melting point, and stability, are crucial for its handling and application in various domains. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, the thermal stability and melting point of similar quinoline derivatives have been investigated, providing important information for their practical applications (Ghate et al., 2018).
Chemical Properties Analysis
The chemical properties of methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate, including its acidity, basicity, and reactivity towards different reagents, define its chemical behavior and potential applications. These properties are influenced by the quinoline core and the substituents attached to it. Studies on quinoline derivatives have shown how substituents affect the compound's electronic structure and reactivity, guiding the synthesis of compounds with desired properties (Jaso et al., 2005).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Quinoxalines, including compounds similar to methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate, have been studied for their efficiency as corrosion inhibitors. Quantum chemical calculations based on Density Functional Theory (DFT) have demonstrated a relationship between molecular structure and inhibition efficiency in such compounds (Zarrouk et al., 2014).
Asymmetric Hydrogenation in Pharmaceutical Chemistry
- Certain quinoxaline derivatives, including those with structures related to methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate, have been used as ligands in rhodium-catalyzed asymmetric hydrogenation. This process is significant for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Antimicrobial Activity
- Some quinoxaline derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, indicating a potential application in developing new antimicrobial agents (Refaat et al., 2004).
Synthesis of New Derivatives
- The synthesis of new quinoline derivatives, similar to methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate, has been a focus area, revealing applications in biochemistry and medicine, particularly as fluorophores for studying biological systems (Aleksanyan & Hambardzumyan, 2013).
Pharmaceutical Applications
- Quinoline derivatives have been synthesized for use as intermediates in pharmaceutically active compounds, demonstrating their importance in drug development (Bänziger et al., 2000).
Bone Resorption Inhibition
- Some quinoline derivatives have shown potential as inhibitors of bone resorption, indicating possible applications in treating diseases like osteoporosis (Sarges et al., 1993).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-14-10-8-13(9-11-14)18-12-16(19(21)22-2)15-6-4-5-7-17(15)20-18/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJVBZGXYDMERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239486 | |
| Record name | Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate | |
CAS RN |
51842-73-0 | |
| Record name | Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)
![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)